

Spectroscopic Profile of Tetrabutylammonium Cyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Tetrabutylammonium cyanate			
Cat. No.:	B1599153	Get Quote		

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **tetrabutylammonium cyanate**, a quaternary ammonium salt with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

Tetrabutylammonium cyanate ((C₄H₉)₄N⁺OCN⁻) is a versatile reagent utilized in various organic reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This guide presents a compilation of expected spectroscopic data based on the well-established characteristics of the tetrabutylammonium cation and the cyanate anion.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **tetrabutylammonium cyanate**.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Tetrabutylammonium Cation in CDCl₃

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.2-3.4	Triplet (t)	8H	α-CH2 (-N-CH2-CH2- CH2-CH3)
~1.5-1.7	Sextet (m)	8H	β-CH2 (-N-CH2-CH2- CH2-CH3)
~1.3-1.5	Sextet (m)	8H	y-CH2 (-N-CH2-CH2- CH2-CH3)
~0.9-1.0	Triplet (t)	12H	δ-CH3 (-N-CH2-CH2- CH2-CH3)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Tetrabutylammonium Cyanate** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~58-59	α-C (-N-CH ₂ -CH ₂ -CH ₃)
~24-25	β-C (-N-CH ₂ -CH ₂ -CH ₃)
~19-20	y-C (-N-CH2-CH2-CH3)
~13-14	δ-C (-N-CH ₂ -CH ₂ -CH ₃)
~125-130	OCN-

Note: The chemical shift of the cyanate anion in ¹³C NMR can be broad and is dependent on the solvent and concentration.

IR Spectroscopy

Table 3: Predicted IR Absorption Bands for Tetrabutylammonium Cyanate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretching (asymmetric and symmetric) of butyl groups
~2165-2090	Very Strong, Sharp	N≡C stretching of the cyanate anion (OCN⁻)[1][2]
~1470-1450	Medium	C-H bending (scissoring) of CH ₂ groups
~1380	Medium	C-H bending (umbrella) of CH₃ groups
~900-700	Medium-Weak	C-N stretching and C-C skeletal vibrations

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for Tetrabutylammonium Cyanate

Mode	m/z	Ion	Notes
Positive Ion	242.28	[(C4H9)4N]+	Tetrabutylammonium cation[3]
Negative Ion	42.01	[OCN]-	Cyanate anion

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

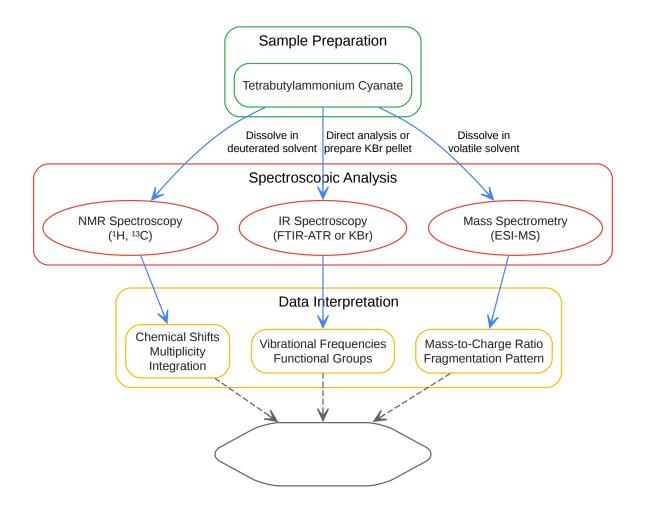
NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300-600 MHz). The sample is prepared by dissolving approximately 5-10 mg of **tetrabutylammonium cyanate** in a deuterated solvent (e.g., chloroform-d, acetonitrile-d₃, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition

parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each unique carbon atom.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.


Mass Spectrometry

Mass spectra can be acquired using an electrospray ionization (ESI) mass spectrometer. The sample is prepared by dissolving a small amount of **tetrabutylammonium cyanate** in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. For positive ion mode, the spectrometer is set to detect positively charged ions, where the tetrabutylammonium cation ([(C₄H₉)₄N]⁺) is expected as the base peak. For negative ion mode, the instrument is set to detect negatively charged ions, where the cyanate anion ([OCN]⁻) would be observed.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of **tetrabutylammonium cyanate** is depicted in the following diagram.

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of tetrabutylammonium cyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyanate Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]

- 3. Tetrabutylammonium | C16H36N+ | CID 16028 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Tetrabutylammonium Cyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599153#spectroscopic-data-nmr-ir-mass-spec-for-tetrabutylammonium-cyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com